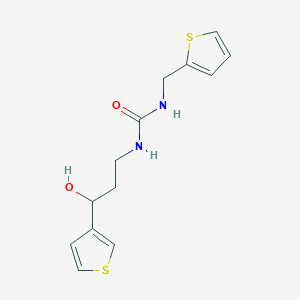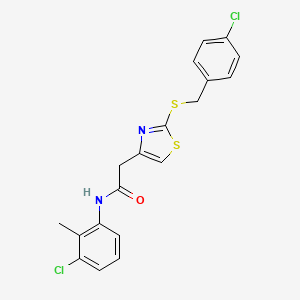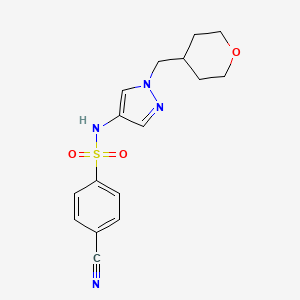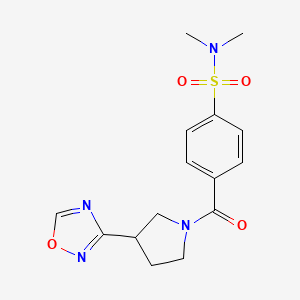![molecular formula C17H14ClN3O4S B2597550 (E)-5-cloro-N-(6-etoxi-3-metilbenzo[d]tiazol-2(3H)-ilideno)-2-nitrobenzamida CAS No. 476295-12-2](/img/structure/B2597550.png)
(E)-5-cloro-N-(6-etoxi-3-metilbenzo[d]tiazol-2(3H)-ilideno)-2-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .
Aplicaciones Científicas De Investigación
Fase I de pruebas
Otro estudio investigó los efectos protectores de este compuesto en ratones a través de la administración intraperitoneal. El compuesto mostró promesa en la prueba MES .
Actividad anticancerígena
El-Borai et al. sintetizaron derivados de tiazol relacionados y los probaron para la actividad anticancerígena contra líneas celulares de cáncer humano. Si bien este compuesto específico no se mencionó, pertenece a la misma clase química y puede tener propiedades similares .
Mecanismo De Acción
Target of Action
The primary targets of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting the COX enzymes, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide reduces the production of prostaglandins, thereby mitigating inflammation .
Result of Action
The molecular and cellular effects of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammatory conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide and these enzymes is primarily through binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins.
Cellular Effects
The effects of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Additionally, it has been shown to modulate gene expression related to cell survival and apoptosis, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its binding interactions with specific biomolecules. This compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has been shown to influence gene expression by modulating transcription factors involved in inflammatory and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on COX enzymes over extended periods . Prolonged exposure to (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide are further processed and excreted, affecting metabolic flux and metabolite levels within the organism.
Transport and Distribution
The transport and distribution of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The presence of specific targeting signals and post-translational modifications may influence the subcellular distribution and activity of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide.
Propiedades
IUPAC Name |
5-chloro-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-3-25-11-5-7-14-15(9-11)26-17(20(14)2)19-16(22)12-8-10(18)4-6-13(12)21(23)24/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYEBXVCAZTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2597467.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2597470.png)

![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)



![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)



![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)


